molecular formula C20H17N5O4 B2380155 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 946323-43-9

2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2380155
CAS No.: 946323-43-9
M. Wt: 391.387
InChI Key: OUCFFOQQHQUCHM-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine derivatives with dihydropyrido[3,2-d]pyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like iodine (I2) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of microwave irradiation to reduce reaction times and improve efficiency . The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Solvents like ethanol and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives with altered biological activity .

Scientific Research Applications

2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as fibroblast growth factor receptors (FGFRs) and SOS1, which are involved in cell signaling pathways. By inhibiting these targets, the compound can disrupt cellular processes that contribute to disease progression, particularly in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple targets involved in disease pathways makes it a versatile compound for therapeutic development .

Properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c26-17(23-11-15-5-3-9-29-15)13-24-16-6-2-8-22-18(16)19(27)25(20(24)28)12-14-4-1-7-21-10-14/h1-10H,11-13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCFFOQQHQUCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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